

In-depth Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444416

[Get Quote](#)

CAS Number: 489451-29-8 Molecular Formula: C₂₀H₁₈BrNO₃ Molecular Weight: 400.27 g/mol

Foreword

This document provides a technical overview of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid**. The information herein is compiled from available chemical supplier data and a review of related scientific literature concerning the broader class of quinoline-4-carboxylic acid derivatives. It is intended for an audience of researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, a comprehensive Material Safety Data Sheet (MSDS), and specific biological activity studies for **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** are not extensively available in the public domain. The information presented is based on data for structurally related compounds and general chemical principles.

Chemical Identification and Physicochemical Properties

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid belongs to the class of 2-aryl-quinoline-4-carboxylic acids. These compounds are characterized by a quinoline core, which is

a bicyclic aromatic heterocycle, substituted with a carboxylic acid at position 4, a bromine atom at position 6, and an isobutoxyphenyl group at position 2.

Quantitative physicochemical and safety data for this specific compound are not readily available. The table below summarizes the known identifiers.

Property	Value	Source
CAS Number	489451-29-8	Capot Chemical[1], Santa Cruz Biotechnology[2]
Molecular Formula	$C_{20}H_{18}BrNO_3$	2a biotech[3], Capot Chemical[1]
Molecular Weight	400.27	Santa Cruz Biotechnology[2]
Physical State	Solid (presumed)	General chemical knowledge
Melting Point	Not Available	-
Solubility	Not Available	-
pKa	Not Available	-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** is not publicly available. However, based on the SDS for the closely related analogue, 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, and general quinoline derivatives, the following hazards should be anticipated:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

Potential Biological Activity and Therapeutic Context

While no specific biological studies for **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** have been identified, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities, including:

- Antiproliferative and Anticancer Activity: Many quinoline derivatives are investigated for their potential as anticancer agents. For instance, structurally related quinazoline-4-carboxylic acids have been identified as inhibitors of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Anti-inflammatory Activity: Certain quinoline-carboxylic acids have shown significant anti-inflammatory properties in cellular assays.[\[7\]](#)
- Enzyme Inhibition: The scaffold is known to interact with various enzymes. Different derivatives have been developed as potent inhibitors of targets like Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[\[8\]](#)[\[9\]](#)
- Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and has been explored for broader antimicrobial applications.[\[10\]](#)[\[11\]](#)

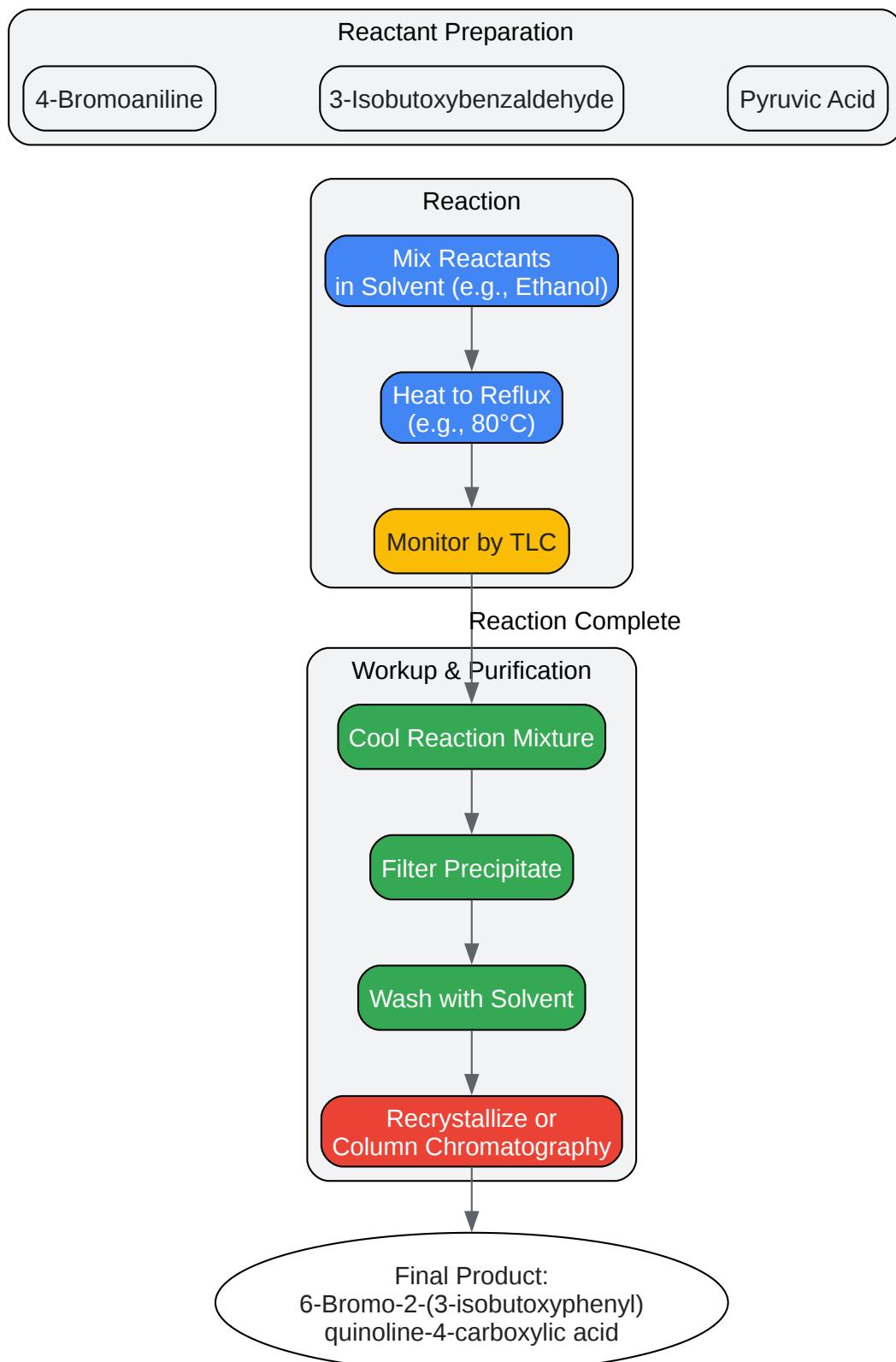
Given this context, it is plausible that **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** may be investigated for similar biological activities, likely as part of a chemical library for high-throughput screening in drug discovery programs.

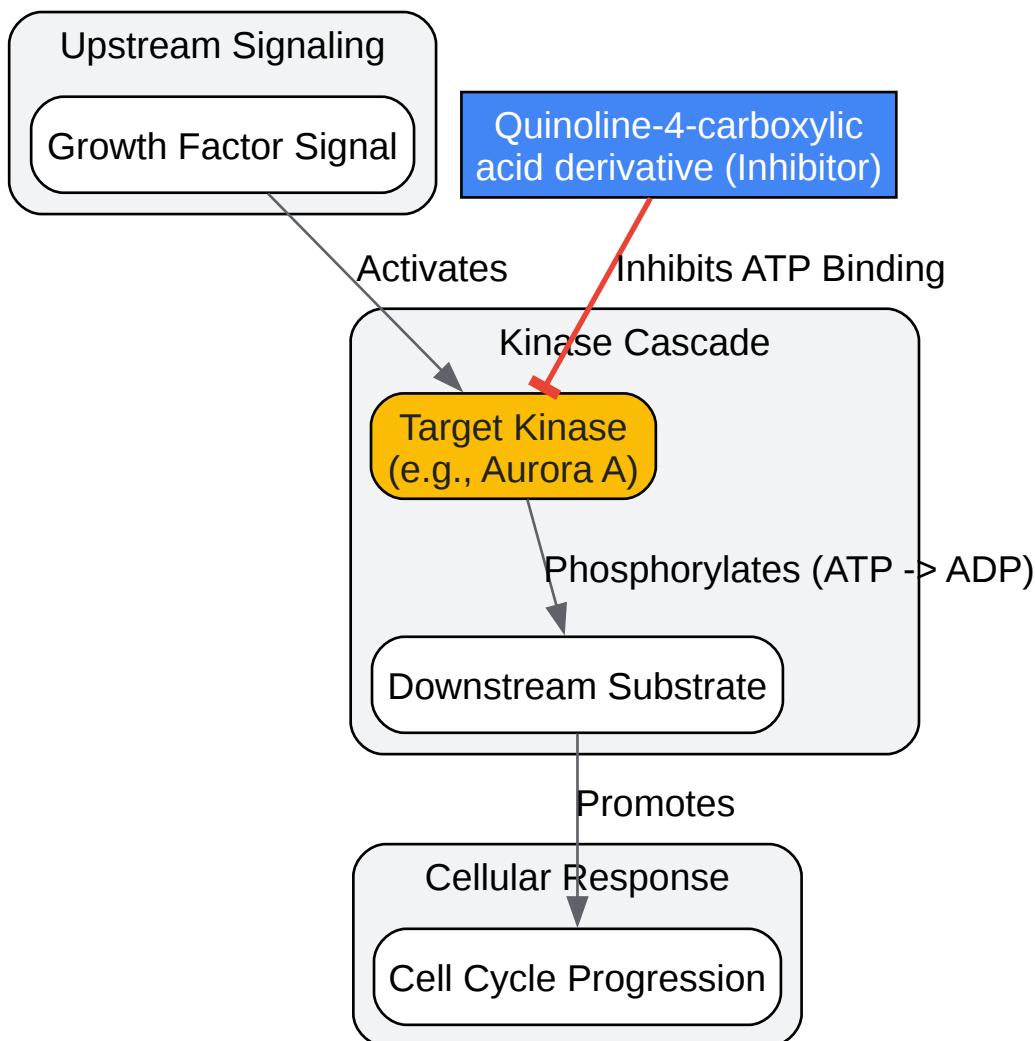
Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** is not described in available literature. However, the general synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented and typically achieved through multicomponent reactions like the Doebner or Pfitzinger reactions.

General Experimental Protocol: Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.


Reactants:


- Aniline derivative: 4-Bromoaniline
- Aldehyde derivative: 3-Isobutoxybenzaldehyde
- α -Keto acid: Pyruvic acid

Procedure:

- A mixture of the aniline derivative (1 mmol), the aldehyde derivative (1 mmol), and pyruvic acid (1 mmol) is prepared in a suitable solvent, such as ethanol or under solvent-free conditions.^[7]
- The reaction mixture is heated, often to reflux temperature (e.g., 80 °C), for a specified period (typically several hours).^[7]
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product often precipitates.
- The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol, or hexane) to remove unreacted starting materials.
- Further purification is performed by recrystallization or column chromatography to yield the pure 2-aryl-quinoline-4-carboxylic acid product.

Below is a generalized workflow for this synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]

- 3. 2abiotech.net [2abiotech.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Quinidine sulfate monohydrate (6591-63-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 9. ijcps.org [ijcps.org]
- 10. Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b444416#6-bromo-2-3-isobutoxyphenyl-quinoline-4-carboxylic-acid-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com